molecular formula C15H18ClN3O4S B2872018 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-26-8

3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2872018
CAS RN: 2034312-26-8
M. Wt: 371.84
InChI Key: FSAVGZDPLMMLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Activity

Research has identified compounds related to imidazolidine-2,4-dione as having potential anticancer properties. One study focused on the synthesis of N-substituted indole derivatives involving thiazolidine-2,4-dione, which displayed significant anticancer activity against MCF-7 human breast cancer cell lines (Kumar & Sharma, 2022). This highlights the potential of imidazolidine derivatives in cancer therapy.

Enzyme Inhibition

Compounds with a structure similar to 3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione have been synthesized and evaluated for their ability to inhibit enzymes. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have shown effectiveness as inhibitors of human heart chymase, an enzyme involved in cardiovascular diseases (Niwata et al., 1997).

Antimicrobial Properties

Several studies have demonstrated the antimicrobial properties of thiazolidine-2,4-dione derivatives. A particular research synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which showed significant antibacterial and antifungal activities, especially against gram-positive bacteria and fungi (Prakash et al., 2011).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, which share structural similarities with the compound , have been synthesized as potential antiulcer agents. These compounds showed notable cytoprotective properties in models for ulcer research (Starrett et al., 1989).

properties

IUPAC Name

3-[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S/c1-10-2-3-11(16)8-13(10)24(22,23)18-6-4-12(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,12H,4-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAVGZDPLMMLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((5-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

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